

# 3-Hydroxy-5-methylbenzonitrile: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Hydroxy-5-methylbenzonitrile**, also known as 3-cyano-5-methylphenol, is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique trifunctional substitution pattern—a hydroxyl group, a methyl group, and a nitrile group on a benzene ring—renders it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, with a particular focus on its relevance in medicinal chemistry and drug development. The nitrile functional group is a key pharmacophore in numerous approved drugs, acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[\[1\]](#)

## Nomenclature and Structure

- IUPAC Name: **3-hydroxy-5-methylbenzonitrile**[\[2\]](#)
- Synonyms: 3-Cyano-5-methylphenol, 5-Methyl-3-cyanophenol, m-Cyano-p-cresol[\[3\]](#)
- CAS Number: 95658-81-4[\[2\]](#)[\[4\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>7</sub>NO[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 133.15 g/mol [\[2\]](#)[\[3\]](#)[\[4\]](#)

The structure of **3-Hydroxy-5-methylbenzonitrile** features a benzene ring substituted with a hydroxyl (-OH) group at position 1, a cyano (-C≡N) group at position 3, and a methyl (-CH<sub>3</sub>) group at position 5.

Caption: Chemical structure of **3-Hydroxy-5-methylbenzonitrile**.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Hydroxy-5-methylbenzonitrile** is presented in the table below.

Property	Value	Source
Appearance	Colorless to pale yellow solid, crystalline powder	[3]
Molecular Weight	133.15 g/mol	[2][3][4]
Melting Point	134–137°C	[3]
Boiling Point	Estimated above 300°C	[3]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and DMSO	[3]
Density	1.15–1.2 g/cm <sup>3</sup>	[3]
Flash Point	>150°C	[3]
pKa	Not widely reported	
LogP	1.6 (Predicted)	[2][5]

## Spectral Analysis

Spectroscopic data is crucial for the identification and characterization of **3-Hydroxy-5-methylbenzonitrile**.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **3-Hydroxy-5-methylbenzonitrile** is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as multiplets in the aromatic region (typically  $\delta$  6.5-8.0 ppm). The methyl protons will present as a singlet around  $\delta$  2.0-2.5 ppm. The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.

## **<sup>13</sup>C NMR Spectroscopy**

The <sup>13</sup>C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. Key signals include the nitrile carbon ( $\delta$  115-120 ppm), the aromatic carbons ( $\delta$  110-160 ppm), and the methyl carbon ( $\delta$  20-25 ppm).

## **Infrared (IR) Spectroscopy**

The IR spectrum provides valuable information about the functional groups present. Key vibrational frequencies include:

- O-H stretch (hydroxyl): A broad band around 3200-3600  $\text{cm}^{-1}$
- C-H stretch (aromatic and methyl): Around 2850-3100  $\text{cm}^{-1}$
- C≡N stretch (nitrile): A sharp, strong absorption around 2220-2240  $\text{cm}^{-1}$ <sup>[6]</sup>
- C=C stretch (aromatic): Peaks in the 1450-1600  $\text{cm}^{-1}$  region<sup>[6]</sup>

## **Mass Spectrometry (MS)**

The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 133$ . Fragmentation patterns can provide further structural information. Predicted collision cross-section values can also aid in identification.<sup>[5]</sup>

## **Reactivity and Stability**

**3-Hydroxy-5-methylbenzonitrile** is a stable compound under normal laboratory conditions.<sup>[7]</sup> <sup>[8]</sup> The presence of the hydroxyl, methyl, and nitrile groups allows for a variety of chemical transformations:

- Hydroxyl Group: Can undergo etherification, esterification, and O-alkylation reactions. It also activates the aromatic ring towards electrophilic substitution.
- Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.[9]
- Aromatic Ring: Can undergo electrophilic aromatic substitution reactions, with the directing effects of the substituents influencing the position of substitution.

The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7][8]

## Synthesis and Manufacturing

Several synthetic routes to **3-Hydroxy-5-methylbenzonitrile** have been reported. A common approach involves the modification of a more readily available starting material.

### Representative Synthetic Pathway: From 3-Bromotoluene

A practical, one-pot synthesis can be achieved from 3-bromotoluene through a C-H activation/borylation/oxidation sequence to generate 3-bromo-5-methylphenol, which can then be converted to the nitrile.[10]

Caption: A potential synthetic route to **3-Hydroxy-5-methylbenzonitrile**.

### Experimental Protocol: Synthesis from an Aldehyde Precursor

A general method for synthesizing nitriles from aldehydes can be adapted for the preparation of **3-Hydroxy-5-methylbenzonitrile**.[11]

- Oxime Formation: The corresponding aldehyde (3-hydroxy-5-methylbenzaldehyde) is reacted with hydroxylamine hydrochloride in a suitable solvent to form the aldoxime.
- Dehydration: The aldoxime is then dehydrated to the nitrile. This can be achieved using a variety of reagents, such as acetic anhydride, or catalyzed by agents like ferrous sulfate.[11]

### Detailed Steps:

- Dissolve 3-hydroxy-5-methylbenzaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., dimethylformamide).
- Add a catalytic amount of anhydrous ferrous sulfate.
- Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

## Applications in Research and Drug Development

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities.<sup>[12]</sup> The nitrile group can act as a key pharmacophore, participating in various interactions with biological targets.<sup>[1][13]</sup>

## As a Versatile Intermediate

**3-Hydroxy-5-methylbenzonitrile** is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a wide range of chemical modifications, enabling the generation of libraries of compounds for screening in drug discovery programs. For instance, the hydroxyl group can be a handle for introducing different substituents to explore structure-activity relationships (SAR).

## Potential Therapeutic Areas

While specific applications of **3-Hydroxy-5-methylbenzonitrile** itself are not extensively documented in mainstream therapeutic use, its structural motifs are present in compounds investigated for various activities:

- Kinase Inhibition: Benzonitrile derivatives are known to be inhibitors of various kinases, which are often dysregulated in cancer.[12]
- Antiviral and Antimicrobial Activity: The benzonitrile scaffold has been explored for its potential against viruses like Hepatitis C and various bacterial and fungal pathogens.[12]
- Neurological Disorders: The  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a target for antiepileptic drugs, contains a similar structural element, highlighting the relevance of this substitution pattern in neuroscience research.[13]

## Safety and Handling

**3-Hydroxy-5-methylbenzonitrile** is considered hazardous and should be handled with appropriate safety precautions.

## GHS Hazard Classification

- Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
- Skin Corrosion/Irritation: Causes skin irritation.[2][3]
- Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

## Precautionary Measures

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8]
- Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation. [7][8]
- Handling: Avoid breathing dust, and wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8]

## First Aid

- Inhalation: Move to fresh air. Seek medical advice if symptoms persist.[\[3\]](#)
- Skin Contact: Remove contaminated clothing and rinse skin thoroughly with soap and water.[\[3\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing.[\[3\]](#)
- Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[\[3\]](#)

## Conclusion

**3-Hydroxy-5-methylbenzonitrile** is a chemical compound with significant potential as a building block in organic synthesis, particularly in the field of drug discovery and development. Its well-defined chemical properties, coupled with the reactivity of its functional groups, make it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development endeavors.

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